molecular formula C13H11NO2 B1285480 2-(Pyridin-4-ylmethoxy)benzaldehyde CAS No. 54402-13-0

2-(Pyridin-4-ylmethoxy)benzaldehyde

Cat. No.: B1285480
CAS No.: 54402-13-0
M. Wt: 213.23 g/mol
InChI Key: WCJAFOKWZXCOOQ-UHFFFAOYSA-N
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Description

2-(Pyridin-4-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a pyridin-4-ylmethoxy group. This compound is primarily used in research and development, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-ylmethoxy)benzaldehyde typically involves the reaction of 4-hydroxypyridine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The pyridin-4-ylmethoxy group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(Pyridin-4-ylmethoxy)benzoic acid.

    Reduction: 2-(Pyridin-4-ylmethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Pyridin-4-ylmethoxy)benzaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biochemistry: In the study of enzyme-catalyzed reactions involving aldehyde groups.

    Medicine: As a precursor for the synthesis of potential pharmaceutical compounds.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-ylmethoxy)benzaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical processes. The pyridin-4-ylmethoxy group can also interact with biological targets, potentially affecting enzyme activity and cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-3-ylmethoxy)benzaldehyde
  • 2-(Pyridin-2-ylmethoxy)benzaldehyde
  • 4-(Pyridin-4-ylmethoxy)benzaldehyde

Uniqueness

2-(Pyridin-4-ylmethoxy)benzaldehyde is unique due to the specific positioning of the pyridin-4-ylmethoxy group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .

Properties

IUPAC Name

2-(pyridin-4-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-9-12-3-1-2-4-13(12)16-10-11-5-7-14-8-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJAFOKWZXCOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588103
Record name 2-[(Pyridin-4-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54402-13-0
Record name 2-(4-Pyridinylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54402-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Pyridin-4-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of salicylaldehyde (5 g, 40.9 mmol) in DMSO (75 mL) was treated with crushed potassium hydroxide (5.4 g, 81.8 mmol) and allowed to stir at room temperature for 1 hour. This was then treated with 4-picolyl chloride hydrochloride (6.8 g, 40.9 mmol) and the dark mixture allowed to stir overnight. The mixture was poured into water and extracted twice with ethyl acetate. The combined ethyl acetate extracts were washed with 5% NaOH, three times with water then with brine. Drying over MgSO4 and removal of the solvent under reduced pressure gave the crude product. This was taken up in ethyl acetate, treated with charcoal, filtered, and the solvent removed under reduced pressure to give 5.42 g (62.1%) of the product as an oil; MS-CI 214 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.4 g
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reactant
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Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
6.8 g
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
62.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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